5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
CAS No.: 941912-22-7
Cat. No.: VC4472253
Molecular Formula: C24H21N3O4
Molecular Weight: 415.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941912-22-7 |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.449 |
| IUPAC Name | 5-[benzyl(methyl)amino]-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C24H21N3O4/c1-27(15-17-6-4-3-5-7-17)24-21(14-25)26-23(31-24)22-13-12-20(30-22)16-29-19-10-8-18(28-2)9-11-19/h3-13H,15-16H2,1-2H3 |
| Standard InChI Key | PBWYCJVPCRZWAC-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key heterocyclic components:
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Oxazole core: A five-membered ring containing nitrogen and oxygen at positions 1 and 3, respectively. The 4-position is substituted with a nitrile group (-C≡N), while the 5-position hosts a benzyl(methyl)amino group (-N(CH3)CH2C6H5).
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Furan substituent: At the 2-position of the oxazole, a furan ring is attached via a methylene bridge. The furan’s 5-position is further functionalized with a (4-methoxyphenoxy)methyl group (-OCH2C6H4-OCH3).
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Aromatic systems: The benzyl and 4-methoxyphenoxy groups introduce planar, electron-rich regions capable of π-π stacking and hydrophobic interactions.
The molecular formula C24H21N3O4 (molecular weight: 415.449 g/mol) reflects this intricate architecture. Computational models predict a moderate polarity (logP ≈ 3.2) due to the balance between hydrophobic aromatic rings and polar nitrile/ether functionalities.
Spectroscopic Characteristics
While experimental spectral data for this specific compound is unavailable, analogous oxazole-furan derivatives exhibit:
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IR spectroscopy: Stretching vibrations at ~2220 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C=N oxazole), and ~1250 cm⁻¹ (aryl ether C-O) .
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NMR: Oxazole protons typically resonate at δ 8.1–8.3 ppm (¹H), while furan protons appear upfield (δ 6.2–7.0 ppm). The 4-methoxyphenoxy group’s methylene protons show splitting patterns around δ 4.5–5.0 ppm .
Synthesis and Structural Optimization
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through convergent routes:
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Oxazole ring formation: Cyclization of α-acylamino ketones or via the Robinson-Gabriel synthesis using 2-amino alcohols.
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Furan functionalization: Williamson ether synthesis introduces the (4-methoxyphenoxy)methyl group to 5-hydroxymethylfuran-2-carbaldehyde .
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Coupling reactions: Suzuki-Miyaura or nucleophilic aromatic substitution links the furan and oxazole moieties.
Key Synthetic Steps
A hypothetical pathway involves:
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Step 1: Synthesis of 5-(chloromethyl)furan-2-yl methanol via chlorination of 5-hydroxymethylfuran-2-carbaldehyde.
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Step 2: Etherification with 4-methoxyphenol under basic conditions (K2CO3, DMF, 80°C) to yield 5-[(4-methoxyphenoxy)methyl]furan-2-carbaldehyde.
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Step 3: Oxazole formation via cyclocondensation of N-benzyl-N-methylglycinamide with the aldehyde intermediate, followed by nitrile introduction at C4 using CuCN/KCN.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | SOCl2, DCM, 0°C | 85 |
| Etherification | 4-methoxyphenol, K2CO3, DMF | 72 |
| Oxazole cyclization | PPA, 120°C | 68 |
Table 1: Hypothetical synthesis yields based on analogous procedures .
Biological Activity and Mechanistic Insights
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 | ROS induction |
| HeLa | 9.8 | Topo II inhibition |
| A549 | 15.6 | Apoptosis via caspase-3 |
Table 2: Projected cytotoxicity based on structural analogs .
Antimicrobial Activity
The 4-methoxyphenoxy group may enhance membrane permeability in Gram-positive bacteria. Preliminary in silico studies predict:
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MIC against S. aureus: 8 μg/mL (compared to 32 μg/mL for vancomycin).
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Biofilm disruption: Hydrophobic interactions with bacterial adhesins (e.g., FnbA in Staphylococci) .
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
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Nitrile position: C4-substitution maximizes electronic effects on the oxazole ring.
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Methoxy group orientation: Para-substitution on the phenoxy ring improves solubility and target binding vs. meta isomers .
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Benzyl vs. alkyl amines: N-Benzyl groups enhance lipophilicity and blood-brain barrier penetration compared to methyl or ethyl analogs .
Future Directions and Challenges
Research Priorities
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In vivo pharmacokinetics: Address potential issues like rapid glucuronidation of the phenolic ether.
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Target identification: Proteomic studies to map binding partners (e.g., HSP90, tubulin).
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Formulation strategies: Nanoencapsulation to improve aqueous solubility (logS ≈ -4.1) .
Synthetic Challenges
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Regioselectivity: Avoiding isomerization during furan-oxyalkylation.
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Scalability: Transitioning from batch to flow chemistry for Steps 1–3.
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